

### Application Notes and Protocols for Tetramethylammonium Iodide in Perovskite Solar Cell Fabrication

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Compound of Interest		
Compound Name:	Tetramethylammonium iodide	
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These application notes provide a comprehensive overview of the use of **tetramethylammonium iodide** (TMAI) and its analogues as additives in the fabrication of perovskite solar cells (PSCs). The inclusion of TMAI has been shown to enhance device performance and stability through mechanisms such as defect passivation and improved film morphology.

#### Introduction

Perovskite solar cells have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and low manufacturing costs. A common perovskite material used is methylammonium lead iodide (MAPbI3). However, the stability and performance of these devices can be hindered by defects within the perovskite crystal structure, particularly at the grain boundaries and surface. **Tetramethylammonium iodide** (TMAI), a quaternary ammonium salt, can be incorporated into the perovskite precursor solution or used in post-treatment processes to mitigate these issues. The bulky tetramethylammonium cation is believed to passivate iodide vacancy defects and improve the crystallinity of the perovskite film, leading to enhanced photovoltaic performance and longevity.

#### **Mechanism of Action**



The primary role of **tetramethylammonium iodide** and similar quaternary ammonium halides in perovskite solar cells is defect passivation. During the crystallization of the perovskite film, vacancies and uncoordinated ions can form, particularly at the grain boundaries and the surface of the film. These defects act as charge recombination centers, which are detrimental to the device's efficiency and stability.

The large tetramethylammonium ((CH<sub>3</sub>)<sub>4</sub>N<sup>+</sup>) cation can effectively passivate these defect sites. It is hypothesized that the positively charged TMA<sup>+</sup> cations interact with under-coordinated iodide ions (I<sup>-</sup>) and passivate iodide vacancies, while the iodide anions from TMAI can fill iodide vacancies. This reduces non-radiative recombination, leading to an increase in the open-circuit voltage (Voc) and fill factor (FF) of the solar cell. Furthermore, the presence of TMAI can influence the crystal growth of the perovskite film, leading to larger grain sizes and a more uniform morphology with fewer pinholes, which improves the short-circuit current density (Jsc).

#### **Data Presentation**

The following tables summarize the quantitative impact of using quaternary ammonium iodide additives on the performance of perovskite solar cells, as reported in various studies. While specific data for TMAI is limited, data for analogous compounds like tetrabutylammonium chloride (TBACI) and phenylmethylammonium iodide (PMAI) demonstrate the general positive effects of this class of additives.

Table 1: Performance Enhancement of Perovskite Solar Cells with Quaternary Ammonium Halide Additives

Additive	Concentr ation	Voc (V)	Jsc (mA/cm²)	FF (%)	PCE (%)	Referenc e
None (Control)	-	-	-	-	18.52	[1]
TBACI	Optimized	-	-	-	20.36	[1]
None (Control)	-	1.09	23.5	77.3	19.7	[2]
PMAI	0.5 mg/ml	1.13	23.6	78.8	21.1	[2]



Note: TBACI is tetrabutylammonium chloride and PMAI is phenylmethylammonium iodide. These are used as representative examples of the effects of quaternary ammonium halides.

#### **Experimental Protocols**

Below are detailed protocols for the fabrication of perovskite solar cells using both one-step and two-step deposition methods, with the incorporation of a **tetramethylammonium iodide** additive.

## Protocol 1: One-Step Solution Processing with TMAI Additive

This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell.

- 1. Substrate Preparation: a. Etch fluorine-doped tin oxide (FTO) coated glass substrates with zinc powder and 2M HCl. b. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes.
- 2. Electron Transport Layer (ETL) Deposition: a. Prepare a SnO<sub>2</sub> precursor solution by diluting a commercial SnO<sub>2</sub> nanoparticle solution with deionized water. b. Spin-coat the SnO<sub>2</sub> solution onto the FTO substrates at 3000 rpm for 30 seconds. c. Anneal the substrates at 150°C for 30 minutes in ambient air.
- 3. Perovskite Precursor Solution Preparation (with TMAI): a. In a nitrogen-filled glovebox, prepare the perovskite precursor solution. For a standard MAPbI $_3$  solution, dissolve 461 mg of PbI $_2$  and 159 mg of methylammonium iodide (MAI) in a co-solvent of 600  $\mu$ L of N,N-dimethylformamide (DMF) and 78  $\mu$ L of dimethyl sulfoxide (DMSO). b. To this solution, add a specific molar percentage of TMAI (e.g., 0.5-2 mol% with respect to PbI $_2$ ). Stir the solution at 60°C for at least 2 hours.
- 4. Perovskite Film Deposition: a. Transfer the cooled  $SnO_2$ -coated substrates into the glovebox. b. Spin-coat the perovskite precursor solution with TMAI onto the  $SnO_2$  layer at 4000 rpm for 30 seconds. c. During the spin-coating, at around the 10-second mark, dispense 100  $\mu$ L of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. d. Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.



- 5. Hole Transport Layer (HTL) Deposition: a. Prepare a spiro-OMeTAD solution by dissolving 72.3 mg of spiro-OMeTAD in 1 mL of chlorobenzene, and then add 28.8  $\mu$ L of 4-tert-butylpyridine and 17.5  $\mu$ L of a lithium salt solution (520 mg Li-TFSI in 1 mL acetonitrile). b. Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
- 6. Metal Electrode Deposition: a. Mask the device area (typically 0.09 cm²). b. Thermally evaporate an 80 nm thick gold (Au) or silver (Ag) electrode onto the HTL.

### Protocol 2: Two-Step Sequential Deposition with TMAI Treatment

This protocol offers an alternative method for perovskite film formation.

- 1. Substrate and ETL Preparation: a. Follow steps 1 and 2 from Protocol 1.
- 2. Pbl<sub>2</sub> Deposition: a. Prepare a 1 M solution of Pbl<sub>2</sub> in DMF. b. In a nitrogen-filled glovebox, spin-coat the Pbl<sub>2</sub> solution onto the SnO<sub>2</sub>-coated substrates at 2000 rpm for 30 seconds. c. Anneal the Pbl<sub>2</sub>-coated substrates at 70°C for 30 minutes.
- 3. TMAI/MAI Solution Preparation: a. Prepare a solution of MAI in isopropanol (e.g., 10 mg/mL). b. Add the desired concentration of TMAI to this solution.
- 4. Perovskite Conversion: a. Dip the cooled PbI<sub>2</sub>-coated substrates into the MAI/TMAI solution for a specific duration (e.g., 1-5 minutes). b. After dipping, rinse the substrates with pure isopropanol and dry with a nitrogen gun. c. Anneal the resulting perovskite films at 100-150°C for 10-30 minutes.
- 5. HTL and Electrode Deposition: a. Follow steps 5 and 6 from Protocol 1.

#### **Visualizations**

# Experimental Workflow for Perovskite Solar Cell Fabrication (One-Step Method)



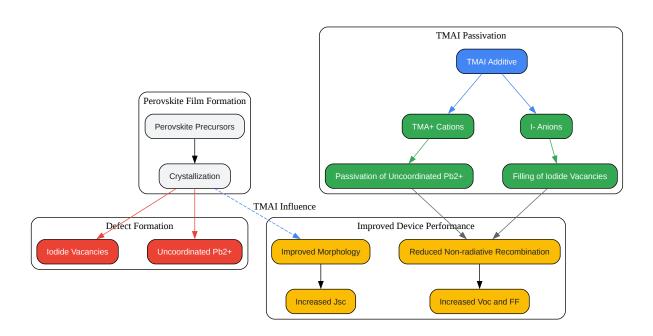


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Caption: One-step fabrication workflow for perovskite solar cells with TMAI.

#### **Mechanism of TMAI Defect Passivation**





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Caption: Mechanism of defect passivation by TMAI in perovskite films.

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#### References



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